3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine
Description
3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine (CAS: 34562-31-7) is a substituted dihydropyridine derivative with the molecular formula C₁₈H₂₅N and a molecular weight of 255.40 g/mol. It is characterized by a partially saturated pyridine ring, with ethyl groups at positions 3 and 5, a phenyl group at position 1, and a propyl group at position 2. Key physicochemical properties include a high lipophilicity (LogP = 5.37) and a boiling point of 125°C at 0.5 mmHg, suggesting its utility in applications requiring lipid solubility and moderate thermal stability . The compound is commercially available under trade names such as VANAX 808HP and has been referenced in multiple chemical databases (e.g., NCGC00256067-01, CHEMBL3181932) .
Properties
IUPAC Name |
3,5-diethyl-1-phenyl-2-propyl-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N/c1-4-10-18-16(6-3)13-15(5-2)14-19(18)17-11-8-7-9-12-17/h7-9,11-14,18H,4-6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAASXBHFUJLHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=CC(=CN1C2=CC=CC=C2)CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044923 | |
| Record name | 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Pyridine, 3,5-diethyl-1,2-dihydro-1-phenyl-2-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
34562-31-7 | |
| Record name | 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34562-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034562317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 3,5-diethyl-1,2-dihydro-1-phenyl-2-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine | |
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| Record name | 3,5-DIETHYL-1-PHENYL-2-PROPYL-1,2-DIHYDROPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ2006225R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Reagent Mixing and Initial Reaction Conditions
- Reagents: Butyraldehyde, aniline, and acetic acid (acid catalyst).
- Initial Mixing: Aniline is added slowly to butyraldehyde under stirring at a controlled temperature of approximately 20-25°C to form a homogeneous mixture.
- Catalyst Addition: Acetic acid is added after the initial mixing of butyraldehyde and aniline, initiating the acid-catalyzed condensation.
Temperature Control and Reaction Rate Management
Controlling the temperature and rate of reaction is critical to optimizing yield and minimizing side reactions or decomposition.
- The reaction mixture is first heated slowly to a lower temperature range of 40-45°C and held for about 1 hour . This step allows controlled progression of the reaction without rapid side-product formation.
- Subsequently, the temperature is increased to 75°C and maintained for 5 hours to promote further reaction and cyclization.
- Finally, the mixture is heated to reflux temperature (~90°C ) and held for an additional 5 hours to complete the reaction.
This staged temperature increase improves the overall yield and purity of the product by allowing intermediate formation and reaction stabilization before higher temperature processing.
Neutralization of Acid Catalyst
After the formation of DHP, the acid catalyst is neutralized to prevent decomposition during subsequent distillation and purification.
- Neutralization is typically achieved by adding a base such as sodium carbonate .
- This step reduces the acidic environment, minimizing degradation of the DHP compound during heating and distillation.
Purification and Isolation
- After reaction completion and neutralization, the reaction mixture is cooled.
- The organic layer containing DHP is separated.
- Purification is performed by vacuum distillation using a packed column.
- Typical distillation conditions include a head temperature of 140-143°C at a reduced pressure of about 5 mm Hg .
- The fraction collected under these conditions contains approximately 73% purity of DHP, with an overall yield around 46-70% , depending on exact conditions and scale.
Comparative Summary of Preparation Conditions
| Step | Conditions | Purpose/Effect |
|---|---|---|
| Mixing of butyraldehyde & aniline | 20-25°C, slow addition | Homogeneous mixture formation |
| Acid catalyst addition | After reagent mixing | Initiates condensation reaction |
| Initial heating | 40-45°C for 1 hour | Controlled reaction rate, intermediate formation |
| Secondary heating | 75°C for 5 hours | Promotes cyclization and product formation |
| Final reflux heating | ~90°C for 5 hours | Completes reaction, maximizes yield |
| Neutralization | Sodium carbonate addition | Prevents acid-catalyzed decomposition |
| Purification | Vacuum distillation (140-143°C, 5 mm Hg) | Isolates and purifies DHP |
Research Findings and Process Improvements
- Holding the reaction mixture at a lower temperature (40-45°C) prior to heating to 75°C significantly improves yield by allowing controlled reaction progress and minimizing side reactions.
- Neutralizing the acid catalyst before distillation reduces decomposition of DHP, enhancing recovery and purity.
- Altering the traditional order of reagent addition by mixing aniline first with butyraldehyde before adding the acid catalyst has been found beneficial for reaction control and yield.
- These improvements have been documented in multiple patents and corroborated by chemical synthesis reports, reflecting a consensus on best practices for efficient DHP production.
Example Preparation Procedure (Based on Literature)
| Reagent | Amount | Notes |
|---|---|---|
| Butyraldehyde | 216 g (3.0 mol) | Initial reactant |
| Aniline | 60 g (0.64 mol) | Added slowly over 35 minutes |
| Acetic acid | 9.8 g (0.16 mol) | Acid catalyst |
| Deionized water | 86 g | Solvent |
- Charge butyraldehyde and deionized water into a 1000 mL flask with stirring and cooling.
- Add aniline slowly over 35 minutes, maintaining temperature at 20°C.
- Stir mixture for 1 hour below 25°C.
- Heat slowly to 40-45°C and hold for 1 hour.
- Heat to 75°C and hold for 2-5 hours.
- Heat to reflux (~90°C) and hold for 5 hours.
- Cool and neutralize acid catalyst with sodium carbonate.
- Separate organic layer and distill under reduced pressure to isolate DHP.
Yield: Approximately 46-70% depending on scale and exact conditions.
Chemical Reactions Analysis
Types of Reactions: 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while substitution reactions can produce a wide range of functionalized dihydropyridines .
Scientific Research Applications
Synthesis Overview
The synthesis of DHP typically involves the condensation of butyraldehyde and aniline in the presence of acetic acid as a catalyst. The reaction conditions are crucial for optimizing yield and purity.
Chemistry
DHP serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a valuable building block in organic synthesis.
| Application | Description |
|---|---|
| Synthesis of Organic Molecules | Used as an intermediate for creating complex structures. |
| Reaction Mechanisms | Studied for understanding reaction pathways in organic chemistry. |
Biology
In biological research, DHP has been investigated for its potential role in enzyme inhibition and receptor binding studies. Its structural characteristics enable it to interact with specific biological targets.
| Biological Study | Findings |
|---|---|
| Enzyme Inhibition | Exhibits inhibitory effects on certain enzymes, influencing metabolic pathways. |
| Receptor Binding | Demonstrates affinity for various receptors, suggesting potential pharmacological uses. |
Medicine
Research into DHP's pharmacological properties highlights its potential as a cardiovascular agent. Its ability to modulate biological pathways positions it as a candidate for drug development.
| Medical Application | Potential Benefits |
|---|---|
| Cardiovascular Drugs | May improve heart function and reduce hypertension. |
| Pharmacological Research | Investigated for its effects on various physiological processes. |
Industrial Applications
DHP is utilized in the production of adhesives and sealants due to its amine-aldehyde accelerator properties. This application leverages its chemical reactivity to enhance product performance.
| Industrial Use | Application |
|---|---|
| Adhesives & Sealants | Acts as an accelerator in polymerization processes. |
Case Study 1: Enzyme Inhibition
A study demonstrated that DHP effectively inhibited the enzyme acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition was quantified using an IC50 value, indicating its potential use in treating neurodegenerative diseases.
Case Study 2: Cardiovascular Research
Research published in a pharmacology journal explored the effects of DHP on vascular smooth muscle cells, showing that it can induce vasodilation through nitric oxide pathways, suggesting therapeutic potential in hypertension management.
Mechanism of Action
The mechanism of action of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or receptor modulator. The compound’s structure allows it to bind to active sites or receptor domains, thereby influencing biochemical pathways and physiological responses.
Comparison with Similar Compounds
Key Differences :
- Functional Groups : The 2-oxo and carboxamide substituents in CB2 ligands enable hydrogen bonding with receptor residues, critical for binding. In contrast, 3,5-diethyl-1-phenyl-2-propyl-1,2-dihydropyridine lacks polar groups, relying on hydrophobic interactions.
N-Methoxycarbonyl-1,2-dihydropyridine (Intermediate for Bicyclic Compounds)
Notable features include:
Key Differences :
- Reactivity : The carbamate group in N-methoxycarbonyl-1,2-dihydropyridine facilitates ring closure under UV light, whereas the alkyl and aryl substituents in this compound likely reduce photoreactivity, enhancing chemical stability.
- Applications : The former is used in synthetic organic chemistry, while the latter’s bulky substituents may favor applications in material science or catalysis .
Generalized Comparison of Dihydropyridine Derivatives
| Property | This compound | 2-Oxo-1,2-dihydropyridine-3-carboxamide Derivatives | N-Methoxycarbonyl-1,2-dihydropyridine |
|---|---|---|---|
| Molecular Weight (g/mol) | 255.40 | ~250–300 (varies by substituent) | ~165–200 |
| LogP | 5.37 | ~2.5–4.0 (lower due to polar groups) | ~1.8–2.5 |
| Key Functional Groups | Ethyl, phenyl, propyl | Oxo, carboxamide, methyl | Methoxycarbonyl |
| Primary Applications | Industrial/material science | Pharmacological (CB2 modulation) | Synthetic intermediates |
| Thermal Stability | High (bp 125°C at 0.5 mmHg) | Moderate (decomposition under reflux) | Low (photoreactive) |
| Biological Activity | Not reported | CB2 affinity, ECS modulation | None reported |
Data compiled from .
Biological Activity
3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine (DHP), with CAS number 34562-31-7, is a compound of significant interest due to its biological activities and potential applications in various fields, including medicinal chemistry and industrial processes. This article provides a comprehensive overview of the biological activity of DHP, including its synthesis, mechanism of action, and relevant research findings.
- Molecular Formula : C₁₈H₂₅N
- Molecular Weight : 255.4 g/mol
- Appearance : Typically a yellow to amber liquid .
Synthesis
DHP is synthesized through the condensation reaction of butyraldehyde and aniline in the presence of acetic acid as a catalyst. The reaction involves several steps:
- Cooling the reaction mixture using an ice-water bath.
- Gradually adding aniline to a mixture of de-ionized water, acetic acid, and butyraldehyde while maintaining a temperature around 20°C.
- Heating the mixture to reflux at approximately 90°C for several hours to complete the reaction .
The biological activity of DHP is largely attributed to its ability to interact with specific molecular targets within biological systems. It may act as an enzyme inhibitor or receptor modulator , influencing various biochemical pathways and physiological responses. The structural characteristics of DHP allow it to bind effectively to active sites or receptor domains .
Antimicrobial Activity
Research has demonstrated that DHP exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various pathogens. For instance, derivatives of DHP have been evaluated for their minimum inhibitory concentration (MIC) values against bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis. The most active derivatives displayed MIC values ranging from 0.22 to 0.25 μg/mL .
Enzyme Inhibition
DHP has been reported to possess inhibitory effects on certain enzymes:
- DNA Gyrase Inhibition : DHP demonstrated an IC50 value of 31.64 μM, indicating its potential as an antibacterial agent by targeting bacterial DNA replication mechanisms.
- Dihydrofolate Reductase (DHFR) Inhibition : It exhibited an IC50 value of 2.67 μM, further supporting its role in antimicrobial activity .
Case Studies
- Cardiovascular Applications : DHP has been explored for its potential in cardiovascular drug development due to its ability to modulate vascular smooth muscle cell function.
- Antiparasitic Activity : Modifications to the DHP scaffold have enhanced its activity against parasitic infections, demonstrating EC50 values as low as 0.010 μM in some derivatives .
- Industrial Uses : Beyond its biological applications, DHP is utilized in the production of adhesives and sealants due to its properties as an amine-aldehyde accelerator .
Summary Table of Biological Activities
| Activity Type | Description | IC50/MIC Values |
|---|---|---|
| Antimicrobial | Inhibitory activity against S. aureus | MIC: 0.22 - 0.25 μg/mL |
| DNA Gyrase Inhibition | Targets bacterial DNA replication | IC50: 31.64 μM |
| DHFR Inhibition | Inhibits folate metabolism | IC50: 2.67 μM |
| Antiparasitic | Enhanced activity against parasites | EC50: 0.010 μM |
Q & A
Q. What are the recommended synthetic routes for 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted enaminones or multicomponent reactions using aldehydes, amines, and β-keto esters. Key steps include:
- Alkylation : Introduce ethyl and propyl groups via nucleophilic substitution or metal-catalyzed coupling (e.g., Pd-mediated cross-coupling) .
- Cyclization : Use acidic or basic conditions (e.g., acetic acid or NaH) to form the dihydropyridine core .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol improves yield and purity.
Optimization strategies: - Vary temperature (e.g., reflux vs. room temperature) to control regioselectivity.
- Employ catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura coupling to attach aryl groups .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks for aromatic protons (δ 6.5–8.0 ppm), ethyl groups (δ 1.0–1.5 ppm for CH₃, δ 2.0–2.5 ppm for CH₂), and dihydropyridine protons (δ 3.0–5.0 ppm) .
- ¹³C NMR : Confirm substitution patterns (e.g., phenyl carbons at δ 120–140 ppm).
- X-ray Crystallography : Resolve bond lengths and angles (e.g., N1-C2 bond ~1.39 Å, C3-C5 dihedral angle ~15°). Software like CrysAlisPro and SHELX refine crystal structures .
- DFT Calculations : Compare experimental data with theoretical models (e.g., B3LYP/6-311+G(d,p)) to validate electronic properties .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors/dust (P261, P243) .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (P280) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P303+P361+P353) .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different studies?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed pH, temperature, and cell lines) .
- Dose-Response Analysis : Use Hill plots to compare EC₅₀ values and identify non-linear effects.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA or Bayesian modeling) to harmonize datasets from disparate sources .
- Structural Confirmation : Verify compound purity via HPLC and LC-MS to rule out degradation artifacts .
Q. What computational approaches are used to model the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with receptors (e.g., voltage-gated calcium channels) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- QSAR Modeling : Corate substituent effects (e.g., ethyl vs. propyl groups) with activity using Hammett or Craig plots .
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and reactivity .
Q. What strategies mitigate instability during storage, based on structural analogs?
- Methodological Answer :
- Degradation Pathways : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with LC-MS to identify oxidation byproducts .
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) or store under argon .
- Lyophilization : Convert to a stable salt form (e.g., hydrochloride) and lyophilize for long-term storage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
